4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
Description
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Properties
IUPAC Name |
4-butyl-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3OS/c1-4-5-8-18-10-12-19(13-11-18)24(28)25-23-20-14-29-15-21(20)26-27(23)22-9-6-7-16(2)17(22)3/h6-7,9,18-19H,4-5,8,10-15H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSAUZVRWVNXDJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CSCC3=NN2C4=CC=CC(=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-butyl-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
1. Antineoplastic Activity
Recent studies have indicated that compounds similar to This compound exhibit antineoplastic properties. The mechanism is often attributed to their ability to interact with DNA and inhibit cell proliferation in various cancer cell lines. For instance, compounds in this class have shown effectiveness against breast and lung cancer cells by inducing apoptosis and cell cycle arrest .
2. G Protein-Coupled Receptor Modulation
The compound may modulate G protein-coupled receptors (GPCRs), which are critical in various physiological processes. GPCRs play a significant role in signal transduction and can influence cellular responses to hormones and neurotransmitters. Research has shown that similar thieno[3,4-c]pyrazole derivatives can activate or inhibit specific GPCR pathways, leading to varied biological effects such as anti-inflammatory responses and modulation of neurotransmitter release .
The biological activity of the compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer progression or inflammation.
- Interaction with Cellular Signaling Pathways : By modulating GPCRs, the compound can influence downstream signaling pathways that regulate cell growth and survival.
- Induction of Apoptosis : Evidence suggests that the compound can induce programmed cell death in malignant cells through mitochondrial pathways.
Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxic effects on MCF-7 breast cancer cells. The study reported an IC50 value indicating potent activity at low concentrations, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of thieno[3,4-c]pyrazole derivatives showed that these compounds could reduce pro-inflammatory cytokine levels in vitro. This was linked to their ability to inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
